5-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide is a novel heterocyclic compound with potential pharmacological activities. Its structure combines a pyrimidine moiety and an oxazole ring, both of which have been associated with diverse biological and pharmaceutical effects .
Synthesis Analysis
The synthesis of this compound involves the assembly of its constituent parts. Researchers have designed and synthesized a series of 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were then evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most promising anti-fibrotic effects, surpassing the activity of Pirfenidone and Bipy55′DC .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide comprises a cyclopropyl group, a pyridine ring, an azetidine ring, and an oxazole ring. The trifluoromethyl substitution on the pyridine enhances its pharmacological properties. The overall arrangement of atoms and bonds contributes to its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly reported in the available literature, its synthesis likely involves cyclization reactions, amide bond formation, and functional group modifications. Further studies are needed to elucidate its reactivity and potential transformations .
Properties
IUPAC Name |
5-cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)10-3-4-20-14(5-10)23-7-11(8-23)21-15(24)12-6-13(25-22-12)9-1-2-9/h3-6,9,11H,1-2,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKJKFALDJDFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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